![molecular formula C15H9NO6S B12936504 2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde CAS No. 199432-74-1](/img/structure/B12936504.png)
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate is a complex organic compound characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a sulfonate group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water at reflux conditions . The final product is obtained with moderate to excellent yields (41–93%) depending on the specific reaction conditions and substrates used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to hydroxyl groups.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of hydroxyl derivatives of the isoindoline-1,3-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific molecular targets.
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site and preventing its activation . This inhibition can lead to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
1,3-Dioxoisoindolin-2-yl 3-aryl urea analogs: These compounds share the isoindoline-1,3-dione scaffold and have been studied for their anticancer and antioxidant activities.
N-isoindoline-1,3-diones: A broader class of compounds that includes various derivatives with different substitution patterns.
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate is unique due to the presence of both the formyl and sulfonate groups, which confer distinct chemical reactivity and potential biological activities
特性
CAS番号 |
199432-74-1 |
|---|---|
分子式 |
C15H9NO6S |
分子量 |
331.3 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C15H9NO6S/c17-9-10-5-1-4-8-13(10)23(20,21)22-16-14(18)11-6-2-3-7-12(11)15(16)19/h1-9H |
InChIキー |
PQDQCGYEVJZHEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


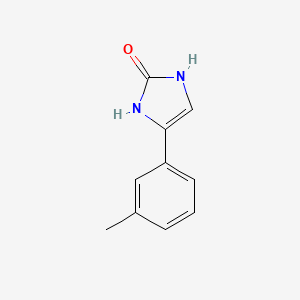


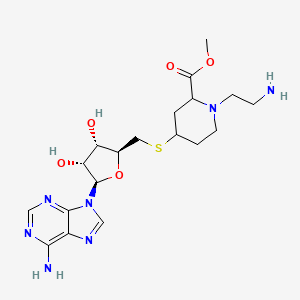
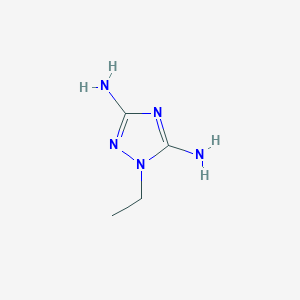
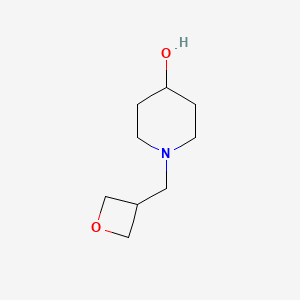
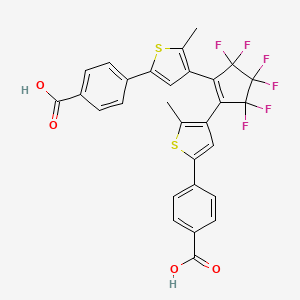
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
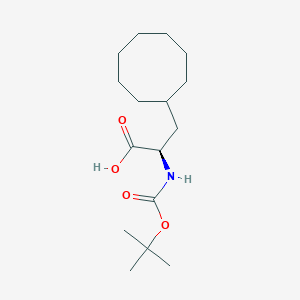
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
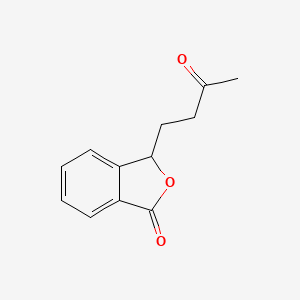
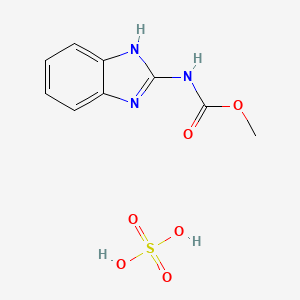

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
